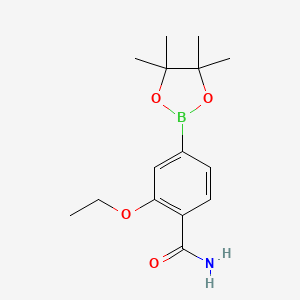

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide

Description

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a boronic ester derivative containing a benzamide scaffold. The compound features an ethoxy group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position of the benzene ring. Such boronate esters are widely employed in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds in pharmaceuticals and materials science . The ethoxy group enhances solubility in polar organic solvents, while the benzamide moiety provides hydrogen-bonding capability, influencing molecular recognition in biological or catalytic applications.

Properties

IUPAC Name |

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4/c1-6-19-12-9-10(7-8-11(12)13(17)18)16-20-14(2,3)15(4,5)21-16/h7-9H,6H2,1-5H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQDFXXCJRULGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethoxy Group Introduction

The ethoxy group is introduced early in the synthesis to direct subsequent functionalization. Two primary strategies are employed:

-

Alkylation of a phenolic precursor : Treatment of 2-hydroxybenzoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) yields 2-ethoxybenzoic acid.

-

Friedel-Crafts alkylation : Using aluminum chloride as a Lewis catalyst, phenetole (ethoxybenzene) reacts with a benzoyl chloride derivative to form 2-ethoxybenzophenone intermediates, which are subsequently oxidized to the carboxylic acid.

Amide Formation

Conversion of 2-ethoxybenzoic acid to the benzamide is achieved via activation of the carboxylic acid. Common methods include:

-

Thionyl chloride-mediated formation of the acid chloride , followed by reaction with aqueous ammonia.

-

Direct coupling using carbodiimide reagents (e.g., EDCI/HOBt) to facilitate amide bond formation with ammonium salts.

Installation of the Dioxaborolane Moiety

The boronate ester is introduced at the 4-position through two principal methods: transition metal-catalyzed C–H borylation and halogenation followed by Miyaura borylation .

Meta-Selective C–H Borylation

This approach, described in recent advancements, enables direct functionalization of the benzamide without pre-halogenation:

-

Catalytic system : A combination of [Ir(COD)OMe] (1–5 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) as the ligand.

-

Boron source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv).

-

Conditions : Tetrahydrofuran (THF) at 100°C for 24 hours.

The reaction proceeds via iridium-mediated C–H activation, with the amide group directing borylation to the meta position (4-position relative to the ethoxy group). Typical yields range from 50–65% , with minor ortho-borylation byproducts (<10%).

Halogenation-Miyaura Borylation Sequence

For substrates where C–H activation is inefficient, halogenation followed by palladium-catalyzed borylation offers an alternative:

Bromination at the 4-Position

Miyaura Borylation

The bromide undergoes cross-coupling with B₂pin₂ under palladium catalysis:

-

Catalyst : Pd(dppf)Cl₂ (2–5 mol%).

-

Base : Potassium acetate (KOAc, 3 equiv).

-

Solvent : 1,4-Dioxane or dimethylformamide (DMF) at 80–100°C for 12–18 hours.

This method achieves higher yields (70–80% ) compared to C–H borylation but requires additional steps for halogenation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Ligand Design

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids.

Reduction: Reduction reactions can convert the benzamide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds containing boron atoms can exhibit anticancer properties. Boron-containing compounds have been studied for their ability to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and targeting capabilities .

Drug Delivery Systems : The dioxaborolane moiety in this compound allows for the formation of stable complexes with various biomolecules. This property is being explored for developing drug delivery systems that can release therapeutic agents in a controlled manner .

Organic Synthesis

Reagent in Cross-Coupling Reactions : The compound serves as an effective reagent in Suzuki-Miyaura cross-coupling reactions. It facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, which is crucial for synthesizing complex organic molecules .

Building Block for Functional Materials : The unique structure of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide makes it a valuable building block in the synthesis of functionalized polymers and materials with specific electronic or optical properties .

Materials Science

Polymer Chemistry : The incorporation of boron-containing compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. This compound can be utilized to develop high-performance materials suitable for various industrial applications .

Sensors and Diagnostics : Due to its ability to interact with specific analytes through coordination chemistry, this compound is being investigated for use in sensor technology. It may enable the detection of biomolecules or environmental pollutants with high sensitivity .

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through reactive oxygen species (ROS) generation .

Case Study 2: Application in Organic Synthesis

In research reported by Organic Letters, this compound was successfully employed in a series of cross-coupling reactions leading to the synthesis of novel biaryl compounds. The results showed high yields and selectivity, highlighting its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with molecular targets through its boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The compound’s ethoxy and benzamide groups also contribute to its reactivity and specificity in biological systems.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the benzene ring, boronate ester positioning, and amide nitrogen modifications. The table below summarizes critical differences:

Reactivity in Cross-Coupling Reactions

The ethoxy group’s electron-donating nature activates the boronate toward electrophilic coupling partners in Suzuki reactions. Brominated derivatives (e.g., CAS 2366213-84-3) exhibit lower reactivity due to electron-withdrawing effects, requiring harsher conditions (e.g., higher Pd catalyst loading) . Steric hindrance in N,N-diethyl derivatives (e.g., CAS 911693-70-4) may limit coupling efficiency with bulky substrates .

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C17H26BNO4

- Molecular Weight : 319.20 g/mol

- CAS Number : [Not specified in the search results]

The biological activity of this compound is primarily attributed to its interactions with various biological targets. This compound may exhibit:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit specific kinases involved in cell signaling pathways critical for cancer progression.

- Antioxidant Activity : The dioxaborolane moiety can contribute to antioxidant properties by scavenging free radicals.

Biological Activity Data

Case Studies

-

Study on Anticancer Efficacy

- A study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed a dose-dependent decrease in cell viability with IC50 values around 15 µM for MCF-7 cells and 20 µM for MDA-MB-231 cells.

- : The compound demonstrates potential as a chemotherapeutic agent against breast cancer.

-

Mechanistic Study on Kinase Inhibition

- Another investigation focused on the interaction of this compound with CDK6. Using biochemical assays, it was found that the compound binds to the ATP-binding site of CDK6 with a Ki value in the nanomolar range.

- : This binding affinity suggests that the compound could serve as a selective inhibitor for CDK6-related oncogenic pathways.

Research Findings

Recent studies have highlighted the following points regarding the biological activity of this compound:

- Selectivity : The compound exhibits selective inhibition towards certain kinases while sparing others involved in essential cellular functions.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it enhances efficacy and reduces resistance mechanisms in cancer cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and purification methods for synthesizing 2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct boronation. A common approach involves refluxing precursors (e.g., aryl halides) with bis(pinacolato)diboron in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) in solvents like dioxane or THF. Post-reaction, purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients. Recrystallization from ethanol/water mixtures enhances purity. Critical parameters include inert atmosphere (N₂/Ar) and moisture control to prevent boronate ester hydrolysis .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic and ethoxy substituents. ¹¹B NMR (δ ~30 ppm) verifies the boronate ester integrity.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ or MALDI-TOF).

- X-ray Diffraction (XRD) : Single-crystal XRD with SHELXL or OLEX2 software resolves molecular geometry and crystallographic packing .

- FT-IR : Confirms amide C=O (~1650 cm⁻¹) and B-O (~1350 cm⁻¹) stretches.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer : Contradictions (e.g., disorder, twinning) require iterative refinement using SHELXL. For disordered moieties, apply PART and SUMP instructions to model split positions. For twinned data (e.g., non-merohedral twinning), use TWIN/BASF commands in SHELXL. Validate with R-factor convergence (<5% discrepancy) and ADDSYM checks in OLEX2. Cross-validate with Hirshfeld surface analysis to ensure hydrogen-bonding networks align with experimental data .

Q. What strategies optimize the compound’s performance in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Catalyst-Ligand Systems : Use Pd(dba)₂ with SPhos or XPhos ligands for electron-rich aryl boronate esters.

- Solvent Selection : Toluene or THF improves solubility and reduces side reactions vs. polar aprotic solvents.

- Base Screening : Cs₂CO₃ enhances transmetallation efficiency in Suzuki-Miyaura reactions.

- Kinetic Monitoring : Track reaction progress via TLC or in situ ¹¹B NMR to identify intermediates (e.g., boronic acid formation via hydrolysis). Optimize equivalents of boronate ester (1.2–1.5 eq.) to minimize homocoupling .

Q. How can researchers address discrepancies between spectroscopic data and computational modeling predictions?

- Methodological Answer : Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) may arise from solvent effects or conformational dynamics.

- Solvent Correction : Apply IEF-PCM or SMD solvent models in Gaussian or ORCA to adjust DFT-predicted shifts.

- Conformational Sampling : Use molecular dynamics (MD) simulations (e.g., AMBER) to model rotamer populations affecting averaged NMR signals.

- Validation : Compare experimental NOESY correlations with simulated Nuclear Overhauser Effects (NOEs) from MD trajectories .

Q. What protocols ensure the compound’s stability during long-term storage and experimental use?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent boronate ester hydrolysis. Desiccants (e.g., molecular sieves) mitigate moisture.

- Stability Assays : Monitor purity via monthly ¹H NMR (check for B-O bond degradation at δ ~30 ppm in ¹¹B NMR) and HPLC (C18 column, acetonitrile/water gradient).

- Handling : Use anhydrous solvents (e.g., THF distilled over Na/benzophenone) during reactions to suppress hydrolysis .

Q. How can mechanistic studies elucidate the compound’s role in multi-step synthetic pathways?

- Methodological Answer :

- Isotopic Labeling : Introduce ¹⁸O or deuterium at the ethoxy group to track bond cleavage via HRMS.

- Kinetic Profiling : Use stopped-flow NMR or quenching experiments to identify rate-determining steps (e.g., transmetallation vs. reductive elimination).

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for boronate transfer steps. Validate with Eyring plots from variable-temperature NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.